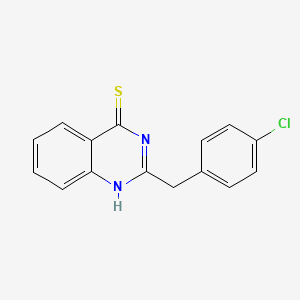

2-(4-Chlorobenzyl)-4-quinazolinethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYZWJVIMFVNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzyl 4 Quinazolinethiol

Primary Synthetic Routes to 2-(4-Chlorobenzyl)-4-quinazolinethiol

The primary synthetic strategy for obtaining this compound typically involves a multi-step process. A common and logical approach begins with the synthesis of the corresponding quinazolin-4(3H)-one precursor, followed by a thionation reaction to introduce the thiol functionality.

A plausible and efficient synthetic route is a two-step process starting from anthranilamide and 4-chlorophenylacetyl chloride.

Step 1: Synthesis of 2-(4-Chlorobenzyl)quinazolin-4(3H)-one

The initial step involves the condensation of anthranilamide with a derivative of 4-chlorophenylacetic acid, typically the acid chloride, to form the quinazolinone ring. This reaction is a well-established method for the synthesis of 2-substituted quinazolin-4(3H)-ones.

Reaction Scheme:

Anthranilamide reacts with 4-chlorophenylacetyl chloride in a suitable solvent. The reaction proceeds via an initial acylation of the amino group of anthranilamide, followed by an intramolecular cyclization and dehydration to yield 2-(4-chlorobenzyl)quinazolin-4(3H)-one.

Optimized Conditions:

The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane.

The presence of a base, such as pyridine (B92270) or triethylamine, can be used to neutralize the HCl generated during the reaction.

Heating the reaction mixture is typically required to drive the cyclization and dehydration steps to completion.

Step 2: Thionation of 2-(4-Chlorobenzyl)quinazolin-4(3H)-one

The second step is the conversion of the carbonyl group at the 4-position of the quinazolinone ring into a thiocarbonyl group. This thionation is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). lmaleidykla.ltlmaleidykla.ltresearchgate.netnih.gov Lawesson's reagent is a widely used and effective thionating agent for amides and lactams. nih.gov

Reaction Scheme:

2-(4-Chlorobenzyl)quinazolin-4(3H)-one is treated with Lawesson's reagent in an anhydrous solvent. The reaction results in the direct conversion of the C=O group to a C=S group, yielding this compound. The compound exists in tautomeric equilibrium between the thione and thiol forms.

Optimized Conditions:

The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. nih.gov

The reaction mixture is heated under reflux for several hours to ensure complete conversion.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the product is isolated by filtration and purified by recrystallization.

The following table summarizes the reaction conditions for the primary synthetic route:

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | Anthranilamide, 4-Chlorophenylacetyl chloride | Pyridine, Dioxane | Reflux | 2-(4-Chlorobenzyl)quinazolin-4(3H)-one |

| 2 | 2-(4-Chlorobenzyl)quinazolin-4(3H)-one | Lawesson's reagent, Toluene | Reflux | This compound |

The key precursors for the synthesis of this compound are readily available starting materials:

Anthranilamide: This is a derivative of anthranilic acid and serves as the foundational building block for the quinazoline (B50416) ring system.

4-Chlorophenylacetyl chloride: This acyl chloride provides the 4-chlorobenzyl substituent at the 2-position of the quinazoline ring. It can be prepared from 4-chlorophenylacetic acid by reaction with thionyl chloride or oxalyl chloride.

Lawesson's Reagent: This is a commercially available thionating agent crucial for the conversion of the quinazolinone to the quinazolinethiol.

An alternative precursor for the quinazolinone ring formation is isatoic anhydride , which can react with amines to form ortho-aminobenzamides that can then be cyclized.

Alternative and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, alternative synthetic methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures. researchgate.netmagnusconferences.com

One green approach involves a one-pot, three-component reaction for the synthesis of the quinazoline core. nih.gov For the synthesis of the quinazolinone precursor, this could involve the reaction of 2-aminobenzamide, an aldehyde, and an oxidizing agent in a green solvent like ethanol (B145695) or water, or even under solvent-free conditions. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for the formation of the quinazolinone ring. tandfonline.com

For the thionation step, while Lawesson's reagent is effective, research into greener alternatives is ongoing. The use of recyclable catalysts or performing the reaction in greener solvents like eucalyptol (B1671775) or sabinene (B1680474) are potential avenues for a more environmentally friendly process. researchgate.netnih.gov

The following table outlines potential green synthetic approaches:

| Synthetic Step | Green Approach | Advantages |

| Quinazolinone Synthesis | One-pot multi-component reaction | Atom economy, reduced waste |

| Quinazolinone Synthesis | Microwave-assisted synthesis | Reduced reaction time, energy efficiency |

| Thionation | Use of recyclable catalysts | Catalyst reuse, waste reduction |

| Overall Process | Use of green solvents (e.g., water, ethanol, eucalyptol) | Reduced toxicity and environmental impact |

Derivatization Strategies from this compound

The thiol group at the 4-position of this compound is a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties.

The synthesis of novel analogs often involves the alkylation or acylation of the thiol group.

S-Alkylation: The thiol group can be readily alkylated using various alkyl halides in the presence of a base to form thioether derivatives. nih.govnih.gov This allows for the introduction of diverse substituents at the 4-position, which can modulate the compound's physicochemical properties and biological activity.

Prodrug Synthesis: The thiol group can be masked to improve drug delivery, stability, or to achieve targeted release. google.comrsc.orgnih.gov Common prodrug strategies for thiols include the formation of thioesters, disulfides, or δ-thiolactones. nih.gov These linkages can be designed to be cleaved in vivo by enzymes or the reducing environment of the cell to release the active thiol-containing drug. acs.orgrsc.org For instance, a thioester prodrug can be synthesized by reacting this compound with an appropriate acyl chloride or carboxylic acid anhydride.

Modification of the existing substituent groups on the quinazoline ring can also be employed to enhance the properties of the parent compound.

Modification of the 4-Chlorobenzyl Group: The chlorine atom on the benzyl (B1604629) ring can be replaced with other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

Bioisosteric Replacement: The thiol group can be replaced by other functional groups with similar physicochemical properties, a strategy known as bioisosteric replacement. acs.orgnih.govcambridgemedchemconsulting.comdrughunter.com For example, a hydroxyl or an amino group could be introduced at the 4-position to investigate the impact of hydrogen bonding capabilities on biological activity. Such modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.

The following table summarizes the derivatization strategies:

| Strategy | Reaction Type | Purpose |

| Synthesis of Analogs | S-Alkylation | Introduce diverse substituents, explore SAR |

| Prodrug Synthesis | Thioester/Disulfide formation | Improve stability and drug delivery |

| Substituent Modification | Nucleophilic Aromatic Substitution/Cross-coupling | Modulate properties of the 4-chlorobenzyl group |

| Bioisosteric Replacement | Replacement of the thiol group | Investigate the role of the thiol group in biological activity |

Biological Activity and Pharmacological Potential of 2 4 Chlorobenzyl 4 Quinazolinethiol Derivatives

Antimicrobial Activities of 2-(4-Chlorobenzyl)-4-quinazolinethiol and its Analogs

Quinazoline (B50416) derivatives are recognized for their broad-spectrum antimicrobial capabilities. biomedpharmajournal.orgresearchgate.net The incorporation of different functional groups onto the quinazoline ring is a key strategy for developing new antimicrobial agents with enhanced potency. docsdrive.com

Analogs of this compound have demonstrated notable antibacterial activity against a variety of pathogenic bacterial strains. Certain 6-iodoquinazoline (B1454157) derivatives have shown promising efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. docsdrive.com For instance, specific amidine derivatives (compounds 5h and 5K in one study) exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml against these bacteria. docsdrive.com Other related compounds showed MIC values ranging from 20.0 µg/ml to 100 µg/ml. docsdrive.com

Studies on other quinazolinone derivatives have also confirmed their activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.orgeco-vector.com The antibacterial action is often influenced by the specific substitutions on the quinazoline core. eco-vector.com For example, a series of 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives showed significant activity against multiple Gram-positive and Gram-negative bacterial strains. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/ml) | Source |

|---|---|---|---|

| 6-Iodoquinazoline Derivatives (5h, 5K) | Staphylococcus aureus, Bacillus subtilis | 12.5 | docsdrive.com |

| 6-Iodoquinazoline Derivative (12a) | Staphylococcus aureus, Bacillus subtilis | 20.0 | docsdrive.com |

| Quinazolinone Derivatives | Staphylococcus aureus, Streptococcus pyogenes | Good to Very Good | biomedpharmajournal.org |

| Quinazolinone Derivatives | Escherichia coli, Pseudomonas aeruginosa | Good to Excellent | biomedpharmajournal.org |

| 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5- a]quinazolines | Various Gram-positive & Gram-negative bacteria | Significant Activity | nih.gov |

The antifungal potential of quinazoline derivatives has been explored against various pathogenic fungi. biomedpharmajournal.org Research has shown that certain quinazolinone derivatives possess very good activity against fungal species like Aspergillus niger and Candida albicans. biomedpharmajournal.org The presence of a chlorine atom in the molecular structure appears to enhance antifungal effects against specific fungi, such as Rhizoctonia solani AG1. mdpi.com

A study on newly synthesized quinazolinones found that they exhibited significant antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com One compound, in particular, showed an inhibition rate of 62.42% against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com Similarly, various 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives were found to be active against ten different fungal strains, including Aspergillus fumigatus and Candida albicans. nih.gov

| Compound Class | Fungal Pathogen | Activity | Source |

|---|---|---|---|

| Quinazolinone Derivatives | Aspergillus niger, Candida albicans | Very Good to Excellent | biomedpharmajournal.org |

| Chlorine-containing Quinazolinones | Rhizoctonia solani AG1 | Obvious Inhibitory Effect | mdpi.com |

| Cyano-containing Quinazolinones | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

| 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5- a]quinazolines | Aspergillus fumigatus, Candida albicans, others | Significant Activity | nih.gov |

Anticancer Potential of this compound in In Vitro Cellular Models

Quinazoline-based compounds have emerged as significant scaffolds in the design of new anticancer agents, with some derivatives demonstrating potent cytotoxic and antiproliferative effects. nih.govresearchgate.net

Derivatives of quinazoline have been evaluated for their cytotoxic activity against a broad panel of human cancer cell lines. For example, certain nih.govnih.govnih.govtriazolo[4,3-c]quinazolines acted cytotoxically on both HeLa (cervical cancer) and B16 (melanoma) tumor cell lines, with melanoma cells showing greater sensitivity. nih.gov A series of 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to quinazolinones, showed potent antiproliferative activity against COLO205 (colon carcinoma) and H460 (lung carcinoma) cell lines, with some IC50 values in the sub-micromolar range. nih.gov Specifically, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one demonstrated an IC50 of 0.32 µM against COLO205 cells. nih.gov

The cytotoxic potential often varies based on the specific chemical structure and the cancer cell line being tested. Studies on 1,3-thiazolium-5-thiolate mesoionic compounds, which can be related to quinazolinethiol, showed varying levels of cytotoxic inhibition against a panel of breast cancer cell lines. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | HeLa (Cervical), B16 (Melanoma) | Cytotoxic | nih.gov |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | COLO205 (Colon) | 0.32 | nih.gov |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | H460 (Lung) | 0.89 | nih.gov |

| 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one | COLO205 (Colon) | 7.85 | nih.gov |

| Thioquinazoline Derivatives | CCRF-CEM (Leukemia) | High Accuracy in QSAR Models | researchgate.net |

A primary mechanism behind the anticancer activity of quinazoline analogs is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. researchgate.netmdpi.com For instance, a novel 4-phenyl-2-quinolone derivative was found to induce G2/M arrest and apoptosis in HL-60, Hep3B, and H460 cancer cells. nih.gov Similarly, other synthetic quinolone analogues have been shown to induce G2/M arrest in human osteogenic sarcoma U-2 OS cells by disrupting tubulin polymerization and increasing levels of Cyclin B and CDK1 proteins. nih.gov

The induction of apoptosis often involves both intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov This can be observed through the activation of caspases (caspase-3, -8, -9), an increase in pro-apoptotic proteins like Bax, and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov Some benzodiazepine (B76468) derivatives with a quinazoline structure were found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Another study on a chalcone (B49325) derivative in ovarian cancer cells showed that it suppressed cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis, effects that were closely linked to the generation of reactive oxygen species (ROS). mdpi.com

The anticancer effects of quinazoline derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis. mdpi.com Natural products and their synthetic analogs can influence numerous pathways, including MAPK/ERK, Akt/NF-κB/mTOR, and p38 MAPK. nih.gov

A chalcone derivative, for example, was found to modulate Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. mdpi.com The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its inhibition can suppress cancer cell growth. nih.gov Berbamine, an alkaloid with a structure that has inspired synthetic compounds, and its derivative 4-Chlorobenzoyl berbamine, have been shown to inhibit the activation of STAT3 and AKT, leading to the upregulation of pro-apoptotic proteins. mdpi.com These compounds can also interfere with angiogenesis by inactivating VEGFR2- and TrkB-mediated transduction cascades. mdpi.com The ability of these complex molecules to interact with multiple oncogenic signaling pathways underscores their potential as templates for developing effective anticancer therapies.

Anti-inflammatory and Immunomodulatory Activities of this compound

No studies were identified that specifically investigated the anti-inflammatory or immunomodulatory properties of this compound or its direct derivatives. While the quinazoline scaffold is a component of some compounds with demonstrated anti-inflammatory activity, this is not sufficient to infer the activity of the specific compound .

Exploration of Other Noteworthy Biological Activities (e.g., Enzyme Inhibition, Antioxidant Potential)

Further research is required to determine the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzyl 4 Quinazolinethiol Scaffolds

Systematic Structural Modifications around the Quinazoline (B50416) Core

The quinazoline ring system is a foundational scaffold in medicinal chemistry, and its modification has been a key strategy in optimizing the biological activity of derivatives like 2-(4-chlorobenzyl)-4-quinazolinethiol. Research on related quinazoline structures has shown that substitutions on the benzene (B151609) ring portion of the quinazoline core can significantly impact potency and selectivity.

For instance, studies on various quinazoline-based agents have indicated that the introduction of small, electron-donating groups at positions 6 and 7 can enhance biological activity. These modifications are thought to influence the electronic properties of the entire ring system, potentially improving interactions with biological targets. Conversely, the introduction of bulky substituents can lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting optimally into a target's binding site.

Alterations at other positions, such as position 5 or 8, have also been explored in related scaffolds, often resulting in varied outcomes that underscore the complexity of SAR in this chemical series. The specific impact of these modifications depends heavily on the biological target being investigated.

Influence of the 4-Chlorobenzyl Moiety on Biological Activities

The 2-(4-chlorobenzyl) group is a crucial component of the molecule, and its features play a significant role in defining the compound's biological profile. SAR studies on analogous series have demonstrated that both the nature and position of the substituent on the benzyl (B1604629) ring are critical for activity.

The presence of a halogen, such as chlorine, at the para-position (position 4) of the benzyl ring is often associated with increased lipophilicity, which can enhance membrane permeability and cellular uptake. The electronic effect of the chlorine atom, being an electron-withdrawing group, can also influence the binding affinity of the molecule to its target protein.

Research on similar scaffolds with different substitutions on the benzyl ring has provided valuable insights. For example, in a series of related antiviral thioquinazoline derivatives, the introduction of a 4-methyl or a 4-nitro group on the terminal phenyl ring led to an increase in antiviral activity, while 2-methoxy and 2-chloro substitutions resulted in decreased activity nih.gov. This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituent on the benzyl ring. The 4-chloro substitution in the title compound is therefore a key determinant of its specific biological effects.

Table 1: Impact of Benzyl Ring Substitution on Antiviral Activity in a Related Thioquinazoline Series nih.gov

| Compound Analogue | Terminal Phenyl Substitution | Antiviral Activity (IC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 17a | Unsubstituted | 317.5 | 186.4 | 0.59 |

| 17b | 4-Methyl (4-Me) | 126.7 | >271.3 | 2.14 |

| 17c | 4-Nitro (4-NO2) | 121.1 | >316.2 | 2.61 |

| 17d | 2-Methoxy (2-OMe) | 258.8 | 101.2 | 0.39 |

| 17e | 2-Chloro (2-Cl) | 457.8 | 114.2 | 0.25 |

This interactive table allows you to sort the data by clicking on the column headers.

Contribution of the Thiol Group and its Derivatives

The thiol (-SH) group at the C4 position of the quinazoline ring is another pivotal feature for the biological activity of this compound. This group can exist in two tautomeric forms: the thiol form and the thione form. The thiol group is a known nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, within the binding site of a target protein nih.gov. This potential for covalent interaction can lead to potent and irreversible inhibition.

Furthermore, the thiol group can act as a hydrogen bond donor or acceptor, which is crucial for anchoring the molecule within a protein's binding pocket. Derivatization of this group has been a common strategy to modulate the compound's properties. For example, converting the thiol to a thioether (S-alkylation) or a thioester can alter its reactivity, polarity, and metabolic stability.

Studies on related 2,4-disubstituted quinazolines have explored replacing the thiol with S-acetamide or NH-acetamide moieties, which led to potent antiviral activity nih.gov. This indicates that while the sulfur atom at position 4 is important, modifications of the thiol group are well-tolerated and can be used to fine-tune the biological activity. In some cases, the isothiourea moiety has been identified as a key pharmacophore, suggesting that the broader structural feature containing the sulfur atom is essential for biological effects nih.gov.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR studies of this compound and its analogs, a general pharmacophore model can be proposed.

Key features of this model would likely include:

Aromatic/Heterocyclic Core: The quinazoline ring serves as a rigid scaffold to correctly orient the other functional groups for optimal interaction with the target.

Hydrophobic Region: The 4-chlorobenzyl group provides a necessary hydrophobic interaction, likely fitting into a hydrophobic pocket of the target protein. The specific 4-chloro substitution pattern is often key for maximizing this interaction.

Hydrogen Bond Acceptor/Donor: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor/Covalent Linker: The 4-thiol group is a critical feature, potentially acting as a hydrogen bond donor or acceptor, or in some cases, forming a covalent bond with the target nih.gov.

The spatial arrangement of these features is crucial for high-affinity binding. The concept of a pharmacophore allows for the rational design of new molecules with potentially improved activity by ensuring they possess these essential chemical characteristics in the correct three-dimensional orientation.

Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have become invaluable tools for understanding the SAR of quinazoline derivatives. 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities nih.govnih.gov.

These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For instance:

Steric Fields (CoMFA/CoMSIA): Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Fields (CoMFA/CoMSIA): Blue contours often highlight areas where positive charges are favorable, and red contours indicate where negative charges are preferred.

Hydrophobic Fields (CoMSIA): Yellow or white contours may show regions where hydrophobic groups increase activity, while gray or cyan contours indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields (CoMSIA): Contours can also map the preferred locations for hydrogen bond donors and acceptors.

For the this compound scaffold, a 3D-QSAR study would likely reveal that bulky, electronegative substituents are favored at the 4-position of the benzyl ring, consistent with the observed activity of the chloro-substituted compound. Such models have been successfully applied to various quinazoline series to predict the activity of new compounds and guide the synthesis of more potent analogs nih.govresearchgate.net. These computational insights, combined with experimental data, provide a powerful approach for optimizing lead compounds.

Molecular Mechanisms of Action and Target Identification for 2 4 Chlorobenzyl 4 Quinazolinethiol

Investigation of Specific Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The structural features of 2-(4-Chlorobenzyl)-4-quinazolinethiol, specifically the chlorobenzyl group and the thiol substituent at the 4-position, suggest the possibility of unique interactions within the binding pockets of various enzymes. The thiol group, for example, could engage in hydrogen bonding or even form covalent bonds with specific amino acid residues, such as cysteine, within a target protein.

Future research would benefit from high-throughput screening assays against a panel of known drug targets to empirically identify the specific molecular partners of this compound.

Elucidation of Cellular and Sub-cellular Pathways Modulated by this compound

Given the potential for this compound to interact with key enzymes like kinases, it is conceivable that it could modulate a number of critical cellular and sub-cellular pathways. Should this compound prove to be a kinase inhibitor, it could interfere with signal transduction cascades that govern cell proliferation, differentiation, apoptosis, and migration. For example, inhibition of the EGFR signaling pathway would likely impact the Ras-Raf-MEK-ERK and PI3K-Akt pathways, both of which are fundamental to cell survival and growth.

The sub-cellular localization of the compound's molecular target would dictate the specific pathways affected. If the target is a cytoplasmic kinase, the compound would need to traverse the cell membrane to exert its effects. If the target resides in the nucleus, the compound would need to undergo nuclear translocation. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will play a crucial role in its ability to access these different cellular compartments.

Understanding which pathways are modulated by this compound is a critical step in characterizing its biological activity and therapeutic potential. Techniques such as Western blotting for key signaling proteins, reporter gene assays for pathway activation, and live-cell imaging can provide valuable insights into its mechanism of action at the cellular level.

Insights from Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Discovery

Omics technologies, such as proteomics and metabolomics, offer a powerful, unbiased approach to elucidating the mechanism of action of novel compounds like this compound. These systems-level analyses can provide a global snapshot of the changes occurring within a cell or organism upon treatment with the compound, helping to identify its molecular targets and affected pathways without prior knowledge.

Proteomics can be employed to identify proteins that are differentially expressed or post-translationally modified in response to the compound. This could reveal not only the primary target but also downstream effectors in the signaling cascade. For instance, a quantitative proteomic study might show alterations in the phosphorylation status of proteins involved in a particular kinase pathway, providing strong evidence for the compound's mechanism.

Metabolomics, on the other hand, can identify changes in the cellular metabolome, offering insights into the metabolic pathways that are perturbed by the compound. If this compound were to inhibit an enzyme involved in a key metabolic process, this would be reflected in the altered levels of specific metabolites.

While no specific proteomics or metabolomics studies have been published for this compound, the application of these technologies would be a logical next step in its preclinical development.

Computational Modeling of Ligand-Target Interactions

Computational modeling is an indispensable tool in modern drug discovery and can provide significant insights into the potential interactions between this compound and its molecular targets.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can be used to screen a virtual library of potential targets and to hypothesize the binding mode of this compound within the active site of a specific protein. The docking simulations would take into account the three-dimensional structure of the ligand and the protein, calculating the binding affinity based on various scoring functions. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

Below is a hypothetical data table illustrating the type of results that could be obtained from a molecular docking study of this compound against a panel of kinases.

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR | -9.5 | Met793, Gly796, Leu844 |

| VEGFR2 | -8.8 | Cys919, Asp1046, Phe1047 |

| SRC | -8.2 | Thr338, Met341, Asp404 |

Disclaimer: The data presented in this table is purely illustrative and does not represent actual experimental or computational results.

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system at an atomic level, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can help to validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. The stability of key interactions identified in the docking study can also be monitored throughout the simulation.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

| Simulation Metric | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| RMSF of Key Residues | < 2.0 Å | The key interacting residues maintain a stable conformation. |

| Number of H-Bonds | 3 | Consistent hydrogen bonding contributes to binding affinity. |

Disclaimer: The data presented in this table is purely illustrative and does not represent actual experimental or computational results.

Computational Chemistry and in Silico Profiling of 2 4 Chlorobenzyl 4 Quinazolinethiol

Quantum Chemical Studies on Electronic and Conformational Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and conformational properties of 2-(4-Chlorobenzyl)-4-quinazolinethiol. These studies provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the quinazoline (B50416) core, the methylene bridge, and the 4-chlorobenzyl group. Theoretical calculations can identify the most stable conformers by mapping the potential energy surface as a function of key dihedral angles. For instance, the preference for a particular conformation can be influenced by steric hindrance and electronic interactions between the substituent and the quinazoline ring. nih.govresearchgate.net A Quantum Theory of Atoms in Molecules (QTAIM) analysis can further reveal that the preferred conformation is often one that minimizes steric repulsion between atoms. nih.gov

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are critical for understanding the molecule's behavior. The MEP map can identify electron-rich and electron-deficient regions, which are crucial for intermolecular interactions. In this compound, the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group are expected to be nucleophilic centers, while the hydrogen of the thiol group and regions of the aromatic rings may act as electrophilic centers.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Reactivity and Stability via Theoretical Methods

Theoretical methods are powerful in predicting the chemical reactivity and stability of this compound. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com The energies of these frontier orbitals also provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the reactivity of the molecule. These parameters help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. mdpi.com For instance, the local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for such attacks. mdpi.com

The stability of the compound can also be assessed by calculating its thermodynamic properties, such as the Gibbs free energy of formation. Furthermore, theoretical studies can predict potential metabolic pathways by identifying the most labile bonds and the sites most susceptible to enzymatic transformations.

Table 2: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Virtual Screening and Library Design Based on this compound Scaffolds

The this compound scaffold serves as an excellent starting point for the design of chemical libraries for virtual screening. researchgate.netnih.gov Virtual screening techniques, both ligand-based and structure-based, can be employed to identify derivatives with improved biological activity. nih.gov

In ligand-based virtual screening, the known structure of this compound is used as a template to search for similar molecules in large compound databases. In contrast, structure-based virtual screening involves docking a library of compounds into the binding site of a biological target. nih.gov

A combinatorial library can be designed by systematically modifying different positions of the this compound scaffold. For example, various substituents can be introduced at the 4-position of the benzyl (B1604629) ring, or the thiol group at the 4-position of the quinazoline ring can be replaced with other functional groups. This approach allows for the exploration of a vast chemical space to identify compounds with desired properties. doaj.org

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R1 (on Benzyl Ring) | R2 (at Quinazoline-4-position) |

|---|---|---|

| Modification 1 | -F | -OH |

| Modification 2 | -OCH3 | -NH2 |

| Modification 3 | -CF3 | -SCH3 |

QSAR Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.orgresearchgate.net For derivatives of this compound, QSAR models can predict their biological activity and guide the optimization of lead compounds. frontiersin.org

To build a QSAR model, a dataset of quinazoline derivatives with known biological activities is required. nih.govfrontiersin.org Various molecular descriptors, representing the physicochemical, electronic, and steric properties of the molecules, are calculated. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to develop the QSAR equation. researchgate.net

The developed QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The model also provides insights into the structural features that are important for biological activity, which is crucial for lead optimization. For instance, a QSAR study might reveal that electron-withdrawing groups on the benzyl ring enhance the inhibitory activity against a particular enzyme. nih.gov

Table 4: Key Molecular Descriptors in a Hypothetical QSAR Model for Quinazoline Derivatives

| Descriptor Type | Example Descriptor | Contribution to Activity |

|---|---|---|

| Electronic | Dipole Moment | Positive |

| Steric | Molecular Volume | Negative |

| Topological | Wiener Index | Positive |

Note: The data in this table is illustrative and represents typical findings from a QSAR study.

Future Perspectives and Challenges in the Research and Development of 2 4 Chlorobenzyl 4 Quinazolinethiol

Addressing Synthetic Challenges and Improving Yields

The efficient and scalable synthesis of 2-(4-Chlorobenzyl)-4-quinazolinethiol is a foundational challenge that directly impacts its availability for extensive biological screening and further development. While various synthetic strategies exist for the quinazoline (B50416) core, the introduction of the thiol group at the 4-position and the 4-chlorobenzyl moiety at the 2-position can present specific difficulties.

Key Synthetic Hurdles and Potential Solutions:

| Challenge | Potential Strategies for Improvement |

| Low Reaction Yields | Optimization of reaction conditions (temperature, solvent, catalyst), exploration of microwave-assisted synthesis to potentially reduce reaction times and improve yields. collaborativedrug.com |

| Multi-step Synthesis | Development of novel one-pot or tandem reaction methodologies to reduce the number of synthetic steps, thereby increasing overall efficiency. |

| Purification Difficulties | Utilization of advanced chromatographic techniques and crystallization methods to improve the purity of the final compound. |

| Reagent Availability and Cost | Investigation of alternative, more readily available, and cost-effective starting materials and reagents. |

Future research in this area should focus on the development of more streamlined and efficient synthetic routes. Exploring novel catalytic systems and process optimization through design of experiment (DoE) approaches could lead to significant improvements in yield and purity, making the compound more accessible for comprehensive research. collaborativedrug.com

Opportunities for Further Biological Exploration and Therapeutic Repurposing

The quinazoline core is a well-established pharmacophore, with numerous derivatives approved as anticancer agents that primarily act as tyrosine kinase inhibitors. jetir.orgnih.gov This provides a strong rationale for the continued investigation of novel quinazoline compounds like this compound for their potential anticancer activities. The presence of the 4-chlorobenzyl group may confer specific interactions with biological targets, warranting a thorough evaluation against a panel of cancer cell lines.

Beyond oncology, the diverse biological activities reported for quinazoline derivatives suggest a broad scope for therapeutic repurposing. These activities include anti-inflammatory, anticonvulsant, antimicrobial, and antifungal properties. nih.gov The unique structural features of this compound, particularly the thiol group, may lead to novel mechanisms of action and therapeutic applications.

Potential Avenues for Biological Investigation:

Anticancer Activity: Screening against a diverse panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies could then elucidate the specific cellular pathways targeted.

Anti-inflammatory Effects: Evaluation in various in vitro and in vivo models of inflammation to assess its potential to modulate inflammatory pathways.

Antimicrobial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi to explore its potential as an anti-infective agent. nih.gov

Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes implicated in disease pathogenesis, leveraging the known propensity of quinazolines to act as enzyme inhibitors.

A systematic screening approach, coupled with computational modeling and structure-activity relationship (SAR) studies, will be crucial in identifying the most promising therapeutic areas for this compound.

Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening)

The integration of advanced drug discovery technologies is paramount to accelerating the evaluation and development of this compound. High-throughput screening (HTS) offers a rapid and efficient method to test large libraries of compounds against specific biological targets. dovepress.com

Application of HTS in the Development of this compound:

| HTS Application | Description |

| Target-Based Screening | Assaying the compound's activity against specific, well-validated drug targets, such as kinases, proteases, or other enzymes relevant to disease. nih.gov |

| Phenotypic Screening | Evaluating the compound's effect on whole cells or organisms to identify desired phenotypic changes without a priori knowledge of the specific target. |

| Assay Development | Creating and optimizing robust and miniaturized assays suitable for HTS campaigns to assess the compound's biological activity. dovepress.com |

The data generated from HTS campaigns can provide valuable insights into the compound's mechanism of action and potential therapeutic applications. Furthermore, the use of curated HTS assay datasets from public databases like PubChem can aid in building predictive models and understanding potential off-target effects. nih.gov It is important to be mindful of compounds that can interfere with HTS assay technologies, leading to false-positive results. ekb.eg

Collaborative Research Initiatives and Translational Pathways (excluding clinical trials)

The journey of a promising compound from the laboratory to potential therapeutic application is often facilitated by collaborative efforts between academia and industry. researchgate.net For a molecule like this compound, fostering such collaborations will be essential for its continued development.

Key Collaborative and Translational Strategies:

Academic-Industry Partnerships: Leveraging the synthetic and medicinal chemistry expertise of academic labs with the drug development and screening capabilities of pharmaceutical companies can accelerate progress. researchgate.net

Open Innovation Platforms: Participating in open innovation challenges and data-sharing initiatives to gain insights from a broader scientific community.

Consortia and Research Networks: Joining or forming research consortia focused on quinazoline chemistry or specific therapeutic areas to pool resources and expertise.

Translational Research Centers: Engaging with translational research centers that can provide the necessary infrastructure and expertise to bridge the gap between basic research and preclinical development.

Platforms like the CDD Vault can facilitate secure data sharing and management among collaborators, streamlining the research and development process. collaborativedrug.comnewswire.ca By pursuing these collaborative and translational pathways, the scientific community can work together to fully explore the potential of this compound and advance it along the drug discovery pipeline.

Q & A

Q. Optimization Strategies :

- Catalyst screening : Compare yields using Pd vs. Cu catalysts (e.g., Pd yields ~75% vs. Cu ~60% under similar conditions).

- Temperature control : Maintain 80–110°C for coupling steps to balance reactivity and side-product formation.

- Purity monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates .

Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 315.0522 g/mol).

- HPLC-PDA : Assesses purity (>95% for biological assays) .

- Infrared Spectroscopy (IR) : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and quinazoline C=N bonds (~1650 cm⁻¹) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Contradictions often arise from assay variability or structural nuances. Methodological solutions include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Comparative SAR : Test analogs with/without the 4-chlorobenzyl group to isolate its contribution (e.g., loss of anticonvulsant activity upon substitution ).

What strategies are employed to study the structure-activity relationship (SAR) of this compound analogs?

Q. Advanced

- Substituent variation : Modify the quinazoline C-2 or thiol group (e.g., replacing -SH with -SCH₃ reduces solubility but enhances stability) .

- Bioisosteric replacement : Substitute 4-chlorobenzyl with 4-fluorobenzyl to assess halogen effects on target binding .

- Computational docking : Map interactions with enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize analogs .

Q. Example SAR Table :

| Substituent at C-4 | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| -SH | 0.8 | DHFR |

| -SCH₃ | 2.1 | DHFR |

| -OCH₃ | >10 | DHFR |

How can computational methods predict the binding affinity of this compound with target enzymes?

Q. Advanced

- Molecular docking : Use Schrödinger Suite to model ligand-enzyme interactions (e.g., hydrogen bonds with Thr56 of DHFR) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical residues (e.g., Phe31 in hydrophobic pocket).

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Cl vs. -F improves binding by 1.2 kcal/mol) .

What are the challenges in ensuring the stability and formulation of this compound for in vivo studies?

Q. Advanced

- Oxidative degradation : Thiol groups are prone to oxidation; use antioxidants (e.g., ascorbic acid) in formulations .

- Polymorph screening : Identify stable crystalline forms via X-ray diffraction (e.g., Form I melts at 158°C vs. Form II at 145°C) .

- Salt formation : Improve solubility by preparing hydrochloride salts (e.g., 2.5-fold increase in aqueous solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.